2-(2-(4-pivaloylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione 2-(2-(4-pivaloylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.: 304645-33-8
VCID: VC7087541
InChI: InChI=1S/C23H27N3O3/c1-23(2,3)22(29)25-13-10-24(11-14-25)12-15-26-20(27)17-8-4-6-16-7-5-9-18(19(16)17)21(26)28/h4-9H,10-15H2,1-3H3
SMILES: CC(C)(C)C(=O)N1CCN(CC1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Molecular Formula: C23H27N3O3
Molecular Weight: 393.487

2-(2-(4-pivaloylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

CAS No.: 304645-33-8

Cat. No.: VC7087541

Molecular Formula: C23H27N3O3

Molecular Weight: 393.487

* For research use only. Not for human or veterinary use.

2-(2-(4-pivaloylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione - 304645-33-8

Specification

CAS No. 304645-33-8
Molecular Formula C23H27N3O3
Molecular Weight 393.487
IUPAC Name 2-[2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Standard InChI InChI=1S/C23H27N3O3/c1-23(2,3)22(29)25-13-10-24(11-14-25)12-15-26-20(27)17-8-4-6-16-7-5-9-18(19(16)17)21(26)28/h4-9H,10-15H2,1-3H3
Standard InChI Key PYNZDGZYISXLJV-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)N1CCN(CC1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O

Introduction

Chemical Structure and Molecular Characteristics

The benzo[de]isoquinoline-dione core consists of a naphthalimide-derived aromatic system with two ketone groups at positions 1 and 3. Attached to the nitrogen at position 2 is an ethyl group linked to a piperazine ring, which is further substituted with a pivaloyl group ((CH₃)₃CCO-). This bulky tert-butyl carbonyl moiety enhances the compound’s lipophilicity, potentially influencing its pharmacokinetic properties .

Molecular Formula and Weight

Based on structural analogs, the molecular formula is inferred as C₂₆H₃₃N₃O₄ (molecular weight: 451.6 g/mol) . Comparative analysis with 2-(2-(4-(2-hydroxy-3-((2-methylbut-3-en-2-yl)oxy)propyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (MW: 451.6) supports this assignment.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₆H₃₃N₃O₄
Molecular Weight451.6 g/mol
Predicted LogP~3.2 (moderate lipophilicity)
Hydrogen Bond Donors1 (N-H in piperazine)
Hydrogen Bond Acceptors5 (ketones, amide, ether)

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis likely involves sequential alkylation and acylation steps:

  • Alkylation of Benzo[de]isoquinoline-dione: Reaction of 1H-benzo[de]isoquinoline-1,3(2H)-dione with 1,2-dibromoethane introduces the ethyl bridge .

  • Piperazine Coupling: The bromoethyl intermediate reacts with piperazine to form 2-(2-(piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione .

  • Pivaloylation: The secondary amine on piperazine is acylated with pivaloyl chloride, yielding the final product .

Spectroscopic Characterization

  • ¹H NMR: Aromatic protons (8.5–7.2 ppm), ethylenic protons (2.5–4.0 ppm), and pivaloyl methyl groups (1.2 ppm, singlet) .

  • MS (ESI+): Predicted m/z 452.2 [M+H]⁺ .

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